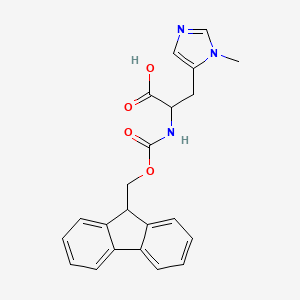
Fmoc-D-His(3-Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Histidine(3-Methyl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the 3-position of the imidazole ring. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(3-Methyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-Histidine is protected using the Fmoc group. This is achieved by reacting D-Histidine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the Imidazole Ring: The imidazole ring of the protected histidine is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Histidine(3-Methyl)-OH in high purity.
Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Histidine(3-Methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and methylation reactions efficiently.
Automated Purification Systems: These systems are employed to purify the product, ensuring consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: Fmoc-D-Histidine(3-Methyl)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The imidazole ring can participate in substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Substitution: Various electrophiles in the presence of a base.
Major Products:
Deprotected Amino Acid: D-Histidine(3-Methyl)-OH.
Peptides: Peptides containing the Fmoc-D-Histidine(3-Methyl)-OH residue.
Substituted Derivatives: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-D-Histidine(3-Methyl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.
Catalysis: The imidazole ring can act as a catalyst in various organic reactions.
Biology:
Protein Engineering: This compound is used in the design and synthesis of modified proteins with enhanced properties.
Enzyme Inhibition: It can be used to study enzyme-substrate interactions and develop enzyme inhibitors.
Medicine:
Drug Development: Fmoc-D-Histidine(3-Methyl)-OH is used in the development of peptide-based drugs and therapeutic agents.
Diagnostic Tools: It is employed in the synthesis of diagnostic peptides for medical imaging and disease detection.
Industry:
Material Science: This compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Biotechnology: It is utilized in the production of biocompatible materials and bioactive surfaces.
Mecanismo De Acción
Molecular Targets and Pathways:
Peptide Bond Formation: Fmoc-D-Histidine(3-Methyl)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.
Catalytic Activity: The imidazole ring can act as a nucleophile or base in various catalytic processes, facilitating reactions such as hydrolysis and phosphorylation.
Comparación Con Compuestos Similares
Fmoc-D-Histidine-OH: Lacks the methyl group at the 3-position of the imidazole ring.
Fmoc-L-Histidine(3-Methyl)-OH: The L-enantiomer of the compound.
Fmoc-D-Histidine(1-Methyl)-OH: Methylation at the 1-position of the imidazole ring.
Uniqueness:
Methylation Position: The 3-methyl group on the imidazole ring of Fmoc-D-Histidine(3-Methyl)-OH provides unique steric and electronic properties, influencing its reactivity and interactions.
Enantiomeric Form: The D-enantiomer offers different biological activity and stability compared to the L-enantiomer.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYXEZHNPXCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
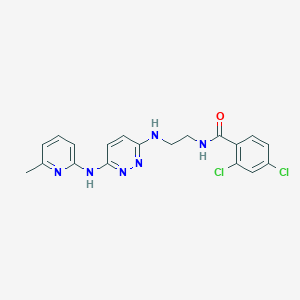
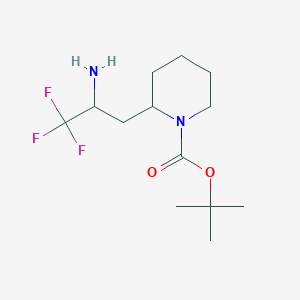
![2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2608901.png)


![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)
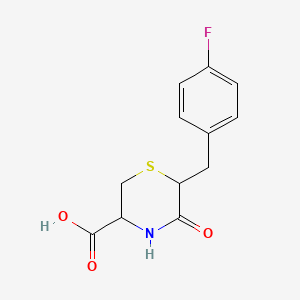
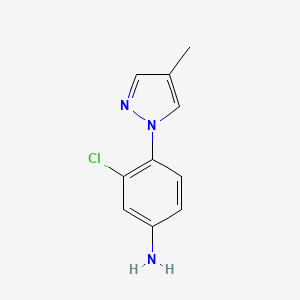
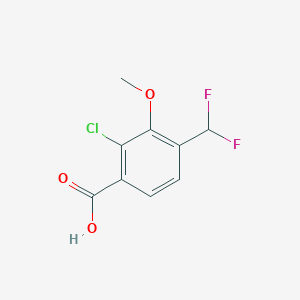
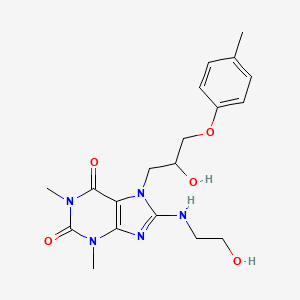
![N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2608915.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2608917.png)
![2-[4-(3-thienylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2608921.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2608922.png)
